molecular formula C10H9F B13898551 5-Fluoro-3-methylidene-1,2-dihydroindene

5-Fluoro-3-methylidene-1,2-dihydroindene

Cat. No.: B13898551
M. Wt: 148.18 g/mol
InChI Key: AESKZLZTYSHPBA-UHFFFAOYSA-N
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Description

5-Fluoro-3-methylidene-1,2-dihydroindene is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry . This compound, characterized by the presence of a fluorine atom and a methylidene group, exhibits unique chemical behaviors that are of significant interest to chemists and researchers.

Preparation Methods

The synthesis of 5-Fluoro-3-methylidene-1,2-dihydroindene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Starting Material: The synthesis often begins with indene or its derivatives.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methylidene Introduction: The methylidene group can be introduced through a Wittig reaction, using appropriate phosphonium ylides.

    Cyclization: The final step involves cyclization to form the dihydroindene structure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Fluoro-3-methylidene-1,2-dihydroindene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Fluoro-3-methylidene-1,2-dihydroindene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest in drug discovery and development, particularly for its potential antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 5-Fluoro-3-methylidene-1,2-dihydroindene exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

5-Fluoro-3-methylidene-1,2-dihydroindene can be compared with other indene derivatives such as:

  • 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
  • (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid
  • Indane (2,3-Dihydro-1H-indene)

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

5-fluoro-3-methylidene-1,2-dihydroindene

InChI

InChI=1S/C10H9F/c1-7-2-3-8-4-5-9(11)6-10(7)8/h4-6H,1-3H2

InChI Key

AESKZLZTYSHPBA-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2=C1C=C(C=C2)F

Origin of Product

United States

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